molecular formula C15H12ClN3O3S B4853116 2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4853116
M. Wt: 349.8 g/mol
InChI Key: KHDNEJCTUOMVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a potent inhibitor of protein kinase CK1, which is involved in various cellular processes such as cell division, circadian rhythm, and DNA repair. The purpose of

Mechanism of Action

2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline inhibits protein kinase CK1, which is involved in various cellular processes such as cell division, circadian rhythm, and DNA repair. By inhibiting CK1, this compound disrupts these cellular processes, leading to the inhibition of cancer cell growth, regulation of the circadian rhythm, and inhibition of viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline are diverse and depend on the specific application. In cancer cells, this compound inhibits cell growth and induces apoptosis. In circadian rhythm regulation, this compound regulates the expression of clock genes. In viral replication, this compound inhibits the replication of the virus.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments include its potency and specificity for protein kinase CK1, making it a valuable tool for studying the role of CK1 in various cellular processes. The limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of 2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One potential direction is the development of this compound as a cancer therapy. Further studies are needed to determine its efficacy and safety in vivo. Another potential direction is the development of this compound as a treatment for sleep disorders. Further studies are needed to determine its effects on sleep in vivo. Additionally, further studies are needed to determine the potential of this compound as an antiviral agent. Overall, the study of 2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has the potential to lead to the development of novel therapies for various diseases.

Scientific Research Applications

2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, it has been shown to regulate the circadian rhythm in cells, making it a potential treatment for sleep disorders. Furthermore, it has been shown to inhibit the replication of the hepatitis C virus, making it a potential antiviral agent.

properties

IUPAC Name

4-chloro-7-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-12-5-6-13(15-14(12)17-22-18-15)23(20,21)19-8-7-10-3-1-2-4-11(10)9-19/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDNEJCTUOMVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

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